
1-(2,3-Dichlorphenyl)biguanidhydrochlorid
Übersicht
Beschreibung
1-(2,3-Dichlorophenyl)biguanide hydrochloride is a useful research compound. Its molecular formula is C8H10Cl3N5 and its molecular weight is 282.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,3-Dichlorophenyl)biguanide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2,3-Dichlorophenyl)biguanide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dichlorophenyl)biguanide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
“1-(2,3-Dichlorphenyl)biguanidhydrochlorid” ist eine chemische Verbindung mit der CAS-Nummer: 175205-08-0 . Sie hat ein Molekulargewicht von 282,56 und ihre IUPAC-Name ist N-(2,3-dichlorphenyl)imidodicarbonimidic diamide hydrochloride . Die Verbindung ist bei Umgebungstemperatur fest .
Sicherheitshinweise
Die Verbindung ist unter dem Global Harmonized System of Classification and Labelling of Chemicals (GHS) mit dem Signalwort „Achtung“ gekennzeichnet. Sie weist die Gefahrenhinweise H315, H319 und H335 auf, was darauf hinweist, dass sie Hautreizungen, schwere Augenreizungen verursachen kann und die Atemwege reizen kann .
Potenzieller Therapeutikum
Die Verbindung wurde auf ihr Potenzial als Therapeutikum untersucht. Die spezifischen Krankheiten oder Zustände, die sie möglicherweise behandeln könnte, werden in der Quelle jedoch nicht erwähnt.
Enzyminhibition
Studien haben gezeigt, dass „this compound“ die Aktivität des Enzyms Glykogenphosphorylase hemmen kann. Dieses Enzym spielt eine entscheidende Rolle bei der Glykogenolyse, dem Abbau von Glykogen zu Glucose für die Energieproduktion. Die Fähigkeit der Verbindung, dieses Enzym zu hemmen, deutet auf mögliche Anwendungen bei der Regulierung des Blutzuckerspiegels hin.
Antibakterielle Eigenschaften
Obwohl die spezifische Verbindung „this compound“ nicht direkt mit antibakteriellen Eigenschaften in Verbindung gebracht wurde, wurde eine ähnliche Verbindung „1-(2,5-Dichlorphenyl)biguanidhydrochlorid“ auf ihre potenziellen antibakteriellen Eigenschaften untersucht. Sie zeigt Aktivität gegen ein breites Spektrum von Bakterien, einschließlich sowohl grampositiver als auch gramnegativer Stämme. Dies deutet darauf hin, dass „this compound“ möglicherweise auch ähnliche antibakterielle Eigenschaften aufweist.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
The key feature of 1-(2,3-Dichlorophenyl)biguanide hydrochloride is the biguanide group, which consists of two guanidine units connected by an imino group (C=NH). Guanidines are functional groups known for their ability to form hydrogen bonds, which can be crucial for interactions with biological molecules. The 2,3-dichlorophenyl group introduces two chlorine atoms on the aromatic ring, potentially affecting the molecule’s lipophilicity and reactivity.
Cellular Effects
While specific cellular effects of 1-(2,3-Dichlorophenyl)biguanide hydrochloride are not currently available, related compounds have been shown to exhibit anti-proliferative effects in various cancer cell lines, including breast, lung, and prostate cancer cells. They can also induce cell cycle arrest, preventing uncontrolled cell division.
Molecular Mechanism
It is known that biguanides can form hydrogen bonds, which may allow them to interact with various biomolecules. For instance, they could potentially inhibit the activity of certain enzymes, such as glycogen phosphorylase.
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature , suggesting it has good stability for storage and handling.
Metabolic Pathways
The specific metabolic pathways that 1-(2,3-Dichlorophenyl)biguanide hydrochloride is involved in are not currently known. It has been suggested that related compounds may inhibit the enzyme glycogen phosphorylase, which plays a crucial role in glycogenolysis, the breakdown of glycogen into glucose for energy production.
Eigenschaften
IUPAC Name |
1-(diaminomethylidene)-2-(2,3-dichlorophenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N5.ClH/c9-4-2-1-3-5(6(4)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFLJHHCXSVSNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=C(N)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369634 | |
| Record name | 1-(2,3-Dichlorophenyl)biguanide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-08-0 | |
| Record name | Imidodicarbonimidic diamide, N-(2,3-dichlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dichlorophenyl)biguanide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-Dichlorophenyl)biguanide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


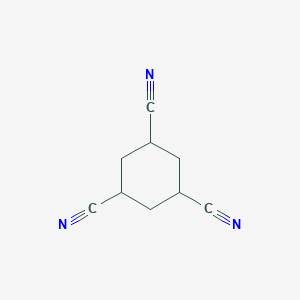


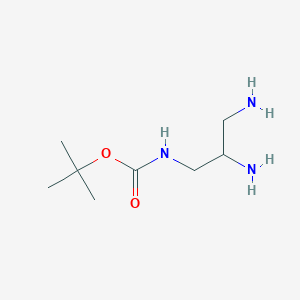

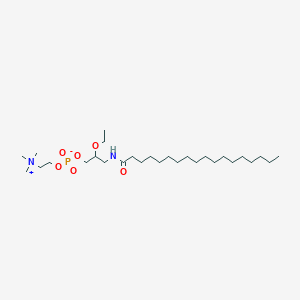
![3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B62810.png)

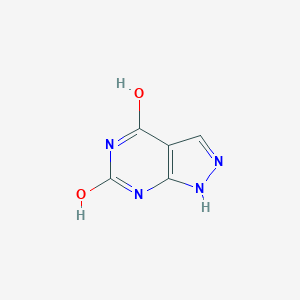
![2-(Methylthio)oxazolo[4,5-b]pyridine](/img/structure/B62820.png)

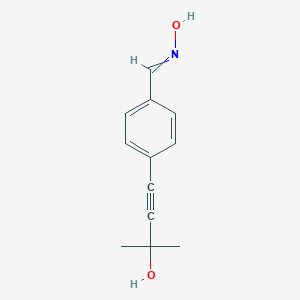
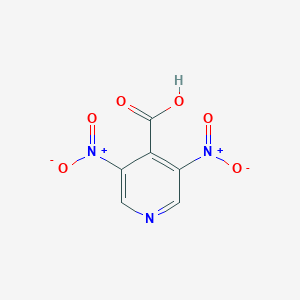
![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B62831.png)
